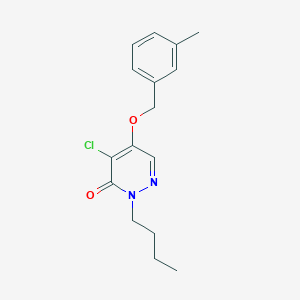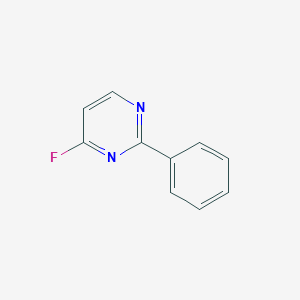
4-Fluoro-2-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-phenylpyrimidine is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-phenylpyrimidine typically involves the reaction of 2-phenylpyrimidine with a fluorinating agent. One common method is the Balz-Schiemann reaction, where the diazonium salt of 2-phenylpyrimidine is treated with fluoroboric acid to yield the desired fluorinated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and conditions required for the Balz-Schiemann reaction. The process must be carefully controlled to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and agrochemicals
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-phenylpyrimidine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity and the compound’s aromatic structure allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A widely used fluorinated pyrimidine in cancer treatment.
4-Fluoropyridine: Another fluorinated heterocycle with similar chemical properties.
2-Fluoropyrimidine: A structural isomer with different reactivity and applications
Uniqueness
4-Fluoro-2-phenylpyrimidine is unique due to the presence of both a phenyl group and a fluorine atom on the pyrimidine ring. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
51421-91-1 |
|---|---|
Molekularformel |
C10H7FN2 |
Molekulargewicht |
174.17 g/mol |
IUPAC-Name |
4-fluoro-2-phenylpyrimidine |
InChI |
InChI=1S/C10H7FN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
QOQLRJAGMWSOPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)


![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13111780.png)
![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)
![4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13111789.png)
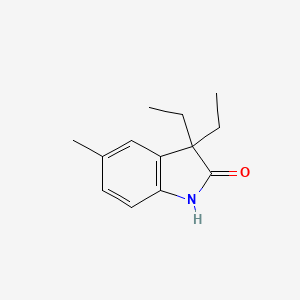
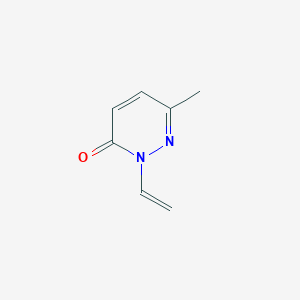
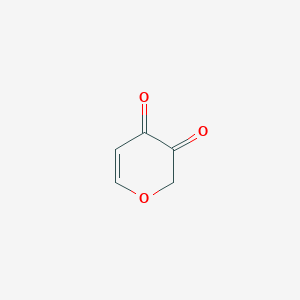
![3-(Prop-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B13111815.png)
![3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13111820.png)
